

Application Notes and Protocols: In Vitro Efficacy Testing of Antiviral Agents

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Compound of Interest		
Compound Name:	Zelicapavir	
Cat. No.:	B15566439	Get Quote

A. Zelicapavir for Respiratory Syncytial Virus (RSV)

Introduction

Zelicapavir (EDP-938) is a potent, orally bioavailable antiviral agent under development for the treatment of Respiratory Syncytial Virus (RSV) infection.[1][2][3][4] It functions as a nucleoprotein (N-protein) inhibitor, a novel mechanism of action that disrupts the replication of the virus.[1][3][5][6] **Zelicapavir** has demonstrated nanomolar potency against both RSV-A and RSV-B subtypes in various in vitro cell-based assays and has shown a high barrier to resistance.[1][2][3][5] These application notes provide an overview of the common in vitro assays used to determine the efficacy of **Zelicapavir** against RSV.

Data Presentation: In Vitro Antiviral Activity of Zelicapavir against RSV

The in vitro antiviral activity of **Zelicapavir** is typically determined in cell lines susceptible to RSV infection. The key parameters measured are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), calculated as CC50/EC50, indicates a favorable safety profile.



Compoun d	Virus Strain	Cell Line	Assay Type	EC50 (nM)	СС50 (µМ)	Selectivit y Index (SI)
Zelicapavir (EDP-938)	RSV-A, RSV-B	Various	Cytopathic Effect (CPE) Assay	Nanomolar range	>100	>1000
Zelicapavir (EDP-938)	RSV Clinical Isolates	Various	Plaque Reduction Assay	Nanomolar range	>100	>1000
Zelicapavir (EDP-938)	RSV-A	НЕр-2	Viral RNA Inhibition (qRT-PCR)	~20	>50	>2500

Note: Specific EC50 values can vary depending on the cell line, virus strain, and assay conditions. The data presented is a summary of reported findings.

Experimental Protocols Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

- HEp-2 cells (or other susceptible cell lines like A549)
- RSV stock (e.g., A2 or Long strain)
- Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
- Zelicapavir
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar



96-well plates

Protocol:

- Seed HEp-2 cells in 96-well plates and incubate overnight to form a confluent monolayer.
- Prepare serial dilutions of Zelicapavir in DMEM with 2% FBS.
- Remove the growth medium from the cells and add the diluted **Zelicapavir**.
- Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected controls.
- Incubate the plates for 4-5 days until CPE is observed in the virus control wells.
- Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Calculate the EC50 value by plotting the percentage of CPE inhibition against the drug concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number and size of viral plaques.

Materials:

- HEp-2 cells
- RSV stock
- MEM with 2% FBS
- Zelicapavir
- Methylcellulose overlay medium
- Crystal violet staining solution

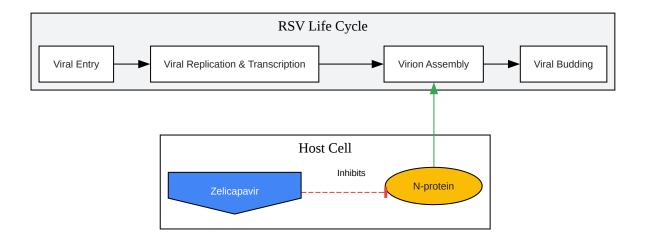


Protocol:

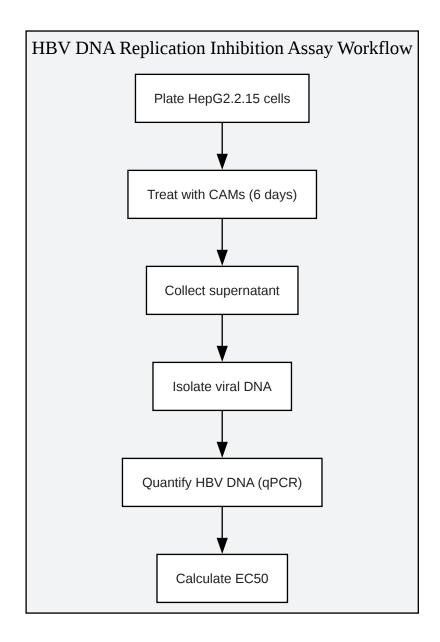
- Seed HEp-2 cells in 6-well plates and grow to confluence.
- Prepare serial dilutions of **Zelicapavir**.
- Infect the cell monolayers with RSV (approximately 100 plaque-forming units per well) for 1-2 hours.
- Remove the virus inoculum and wash the cells.
- Overlay the cells with methylcellulose medium containing the various concentrations of Zelicapavir.
- Incubate for 5-7 days until plaques are visible.
- Fix the cells with formalin and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
- Determine the EC50 value from the dose-response curve.

Visualization of Zelicapavir's Mechanism of Action

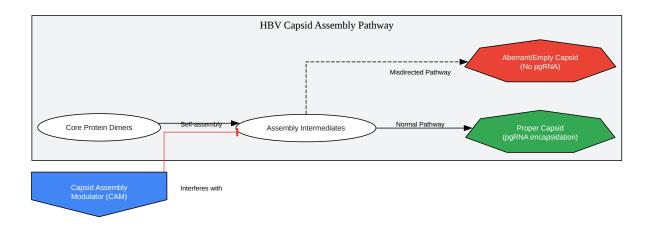












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